

# Commercial suppliers and purity of 1-(2-Chloroethyl)imidazolidin-2-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(2-Chloroethyl)imidazolidin-2-one

Cat. No.: B120422

[Get Quote](#)

## Technical Guide: 1-(2-Chloroethyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2-Chloroethyl)imidazolidin-2-one**, a heterocyclic compound of interest in synthetic chemistry and potentially in drug development due to its reactive chloroethyl group. This document details its commercial availability, purity standards, and provides representative experimental protocols for its synthesis, purification, and analysis.

## Commercial Availability and Purity

**1-(2-Chloroethyl)imidazolidin-2-one** is available from a range of commercial suppliers, typically as a solid. The purity of the commercially available compound generally ranges from 95% to over 98%. Below is a summary of representative suppliers and their stated purity levels. Researchers should always consult the supplier's specific certificate of analysis for lot-specific data.

Supplier	Stated Purity	CAS Number
CymitQuimica	95%	2387-20-4
BLD Pharmatech (Sigma-Aldrich)	95%	2387-20-4
Abosyn	95%+	2387-20-4
CP Lab Chemicals	min 98%	2387-20-4
Career Henan Chemical Co.	98%	2387-20-4

## Physicochemical Properties

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClN <sub>2</sub> O
Molecular Weight	148.59 g/mol
Appearance	White to yellow-brown solid[1]
Storage Temperature	Room temperature, sealed in dry[1]

## Representative Experimental Protocols

The following protocols are representative examples based on general methods for the synthesis and purification of imidazolidin-2-one derivatives and related compounds.[2][3][4][5] These should be adapted and optimized for specific laboratory conditions.

## Synthesis of 1-(2-Chloroethyl)imidazolidin-2-one

This protocol is a representative method based on the reaction of a diamine with a carbonyl source, a common route for imidazolidinone synthesis.[6][7]

Reaction:

- Ethylenediamine + 1-Chloro-2-isocyanatoethane → **1-(2-Chloroethyl)imidazolidin-2-one**

Materials:

- Ethylenediamine
- 1-Chloro-2-isocyanatoethane
- Anhydrous Dichloromethane (DCM)
- Triethylamine
- Argon or Nitrogen atmosphere

#### Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve ethylenediamine (1.0 equivalent) in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of 1-chloro-2-isocyanatoethane (1.0 equivalent) in anhydrous DCM to the cooled ethylenediamine solution with stirring.
- Add triethylamine (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with the addition of water.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.

## Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.<sup>[8][9]</sup> The choice of solvent is critical and should be determined experimentally. A two-solvent system is often effective.

### Solvent System Example: Acetone and Water

#### Procedure:

- Dissolve the crude **1-(2-Chloroethyl)imidazolidin-2-one** in a minimal amount of hot acetone (a solvent in which it is soluble when hot).[9]
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.[9]
- Perform a hot filtration to remove any insoluble impurities (and charcoal if used).[9]
- To the hot filtrate, add water (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy.[8]
- If cloudiness persists, add a few drops of hot acetone to redissolve the precipitate.[8]
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of cold acetone/water mixture.
- Dry the crystals under vacuum.

## Purity Analysis

The purity of **1-(2-Chloroethyl)imidazolidin-2-one** can be determined using standard analytical techniques.

#### High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water and acetonitrile, with an optional acid modifier like formic acid for mass spectrometry compatibility.
- Detection: UV detection (e.g., at 210 nm) or Mass Spectrometry (MS).

#### Gas Chromatography-Mass Spectrometry (GC-MS):

- Suitable for assessing volatile impurities and by-products.
- Column: A non-polar capillary column.
- Carrier Gas: Helium.
- The mass spectrometer allows for the identification of separated components.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR can confirm the structure of the compound and identify impurities. The chemical shifts, splitting patterns, and integration of the signals provide detailed structural information.

#### Example of a Typical Certificate of Analysis:

Test	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual
Identity ( $^1\text{H}$ NMR)	Conforms to structure	Conforms	NMR
Purity (HPLC)	$\geq 98.0\%$	98.5%	HPLC (UV)
Residual Solvents	Meets ICH limits	Conforms	GC-HS

## Potential Application and Signaling Pathway

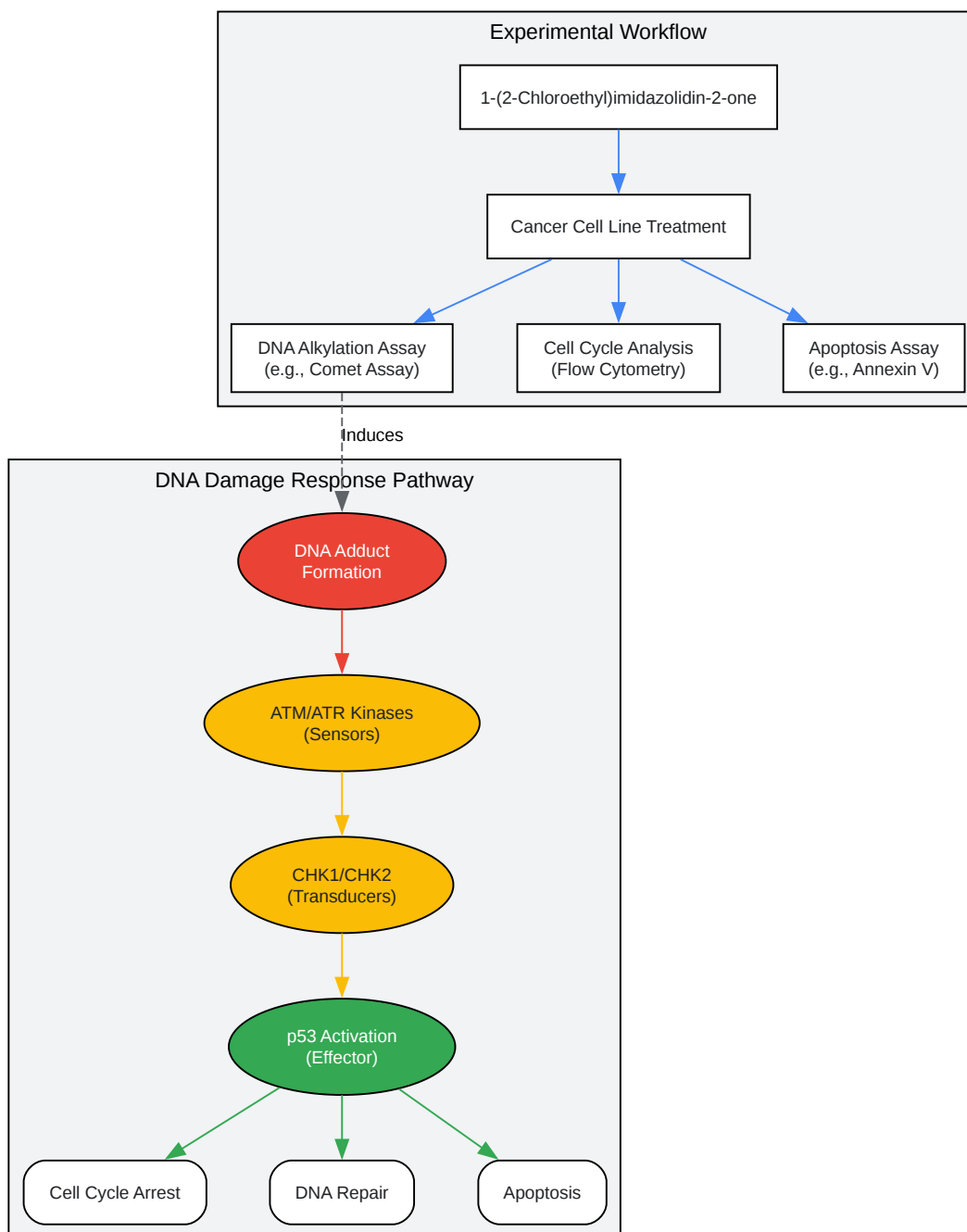
The 1-(2-chloroethyl) group is a classic alkylating functional group.<sup>[10][11]</sup> Such compounds are known to react with nucleophilic sites in biological macromolecules, most notably DNA. This alkylation can lead to DNA damage, triggering cellular responses such as cell cycle arrest and apoptosis. This mechanism is the basis for the use of many chloroethyl-containing compounds as anticancer agents.<sup>[12][13]</sup>

While the specific biological activity of **1-(2-Chloroethyl)imidazolidin-2-one** is not extensively documented in publicly available literature, its structure strongly suggests a role as a DNA

alkylating agent. The diagram below illustrates a generalized workflow for investigating the biological effects of such a compound and the subsequent signaling pathway that could be activated.

## Experimental Workflow and DNA Damage Response

## Workflow and Signaling of a DNA Alkylating Agent

[Click to download full resolution via product page](#)

Caption: Workflow for testing a DNA alkylating agent and the resulting DNA damage response pathway.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-(2-Chloroethyl)imidazolidin-2-one | 2387-20-4 [chemicalbook.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 4. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones | MDPI [mdpi.com]
- 7. Synthesis of 2-imidazolidinone from ethylenediamine using CO<sub>2</sub> as a C1 building block over the SnO<sub>2</sub>/g-C<sub>3</sub>N<sub>4</sub> catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. youtube.com [youtube.com]
- 10. Alkylating Agents | Oncohemakey [oncohemakey.com]
- 11. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl]-1-urea s as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial suppliers and purity of 1-(2-Chloroethyl)imidazolidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at:



[<https://www.benchchem.com/product/b120422#commercial-suppliers-and-purity-of-1-2-chloroethyl-imidazolidin-2-one>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)